

# Unveiling IM156: A Comparative Analysis of a Novel PC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IM156 with Alternative PC1 Engaging Molecules, Supported by Experimental Data.

In the landscape of metabolic therapies for cancer and fibrotic diseases, the inhibition of mitochondrial Protein Complex 1 (PC1) has emerged as a promising strategy. IM156, a novel biguanide developed by ImmunoMet Therapeutics, has shown potential as a potent and well-tolerated PC1 inhibitor. This guide provides a comprehensive comparison of IM156 with other well-known biguanides, metformin and phenformin, focusing on their target engagement on PC1 and downstream effects. The information herein is intended to provide an objective resource for researchers and drug development professionals exploring the therapeutic potential of PC1 inhibition.

# **Quantitative Comparison of PC1 Inhibitors**

The following tables summarize the available quantitative data for IM156 and its alternatives, metformin and phenformin. It is important to note that direct head-to-head comparative studies for all metrics are not always available in the public domain. The data presented is compiled from various studies, and experimental conditions may vary.



| Compound                      | Cell Line                        | IC50 (mM)       | Reference |
|-------------------------------|----------------------------------|-----------------|-----------|
| IM156                         | WI-38 (Human Lung<br>Fibroblast) | 0.0147 ± 0.0001 | [1]       |
| Phenformin                    | MCF7 (Breast<br>Cancer)          | 1.184 ± 0.045   | [2]       |
| ZR-75-1 (Breast<br>Cancer)    | 0.665 ± 0.007                    | [2]             |           |
| MDA-MB-231 (Breast<br>Cancer) | 2.347 ± 0.010                    | [2]             | _         |
| SUM1315 (Breast<br>Cancer)    | 1.885 ± 0.015                    | [2]             | _         |
| SKOV3 (Ovarian<br>Cancer)     | 0.9                              | [3]             | _         |
| Hey (Ovarian Cancer)          | 1.75                             | [3]             | _         |
| IGROV-1 (Ovarian<br>Cancer)   | 0.8                              | [3]             | _         |
| T24 (Bladder Cancer)          | 0.87                             | [1]             | _         |
| UMUC3 (Bladder<br>Cancer)     | 0.25                             | [1]             | _         |
| Metformin                     | HCT116 (Colorectal<br>Cancer)    | 3.2 (48h)       | [4]       |
| SW620 (Colorectal<br>Cancer)  | 1.4 (48h)                        | [4]             |           |
| C32 (Melanoma)                | 36.1                             | [5]             | _         |
| A2058 (Melanoma)              | 18                               | [5]             | _         |
| HeLa (Cervical<br>Cancer)     | 0.007492                         | [6]             | _         |



Table 1: Comparative Cytotoxicity (IC50) of PC1 Inhibitors in Various Cell Lines. Note: Lower IC50 values indicate higher potency. Data for IM156 in cancer cell lines is not publicly available in the same direct comparative format.

| Compound   | Effect on Oxygen<br>Consumption Rate<br>(OCR)                                              | Effect on ATP Production                                                                          | Reference |
|------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| IM156      | More potent at decreasing OCR than phenformin and metformin at equal concentrations.[3][7] | More effective at reducing cellular ATP production than phenformin at equal concentrations.[3][7] | [3][7]    |
| Phenformin | Potently inhibits OCR. [8]                                                                 | Suppresses ATP production.[8]                                                                     | [8]       |
| Metformin  | Inhibits OCR.[8]                                                                           | Reduces ATP generation.[8]                                                                        | [8]       |

Table 2: Qualitative Comparison of the Effects of PC1 Inhibitors on Mitochondrial Respiration. Preclinical data indicates IM156 is more potent than metformin and phenformin in inhibiting OCR and ATP production.[3][7]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PC1 target engagement.

# Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer

This protocol outlines the general procedure for measuring the effect of PC1 inhibitors on the oxygen consumption rate of cultured cells.

## 1. Cell Seeding:



- Seed cells in a Seahorse XF cell culture microplate at an optimal density (e.g., 20,000-80,000 cells/well).
- Include wells for background correction (no cells).
- Incubate overnight at 37°C in a 5% CO2 incubator.

### 2. Drug Treatment:

- On the day of the assay, replace the cell culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
- Add the test compounds (IM156, metformin, phenformin) at various concentrations to the designated wells. Include a vehicle control.
- Incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
- 3. Seahorse XF Analyzer Operation:
- · Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
- Load the injection ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
- Calibrate the analyzer with the loaded sensor cartridge.
- Replace the calibrant plate with the cell plate and initiate the assay.
- 4. Data Analysis:
- The Seahorse XF software measures OCR in real-time.
- The data is normalized to cell number.
- Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated.

## **ATP Production Rate Assay**

This assay quantifies the rate of ATP production from both mitochondrial respiration and glycolysis.

- 1. Cell Preparation:
- Follow the same cell seeding protocol as for the OCR assay.
- 2. Assay Medium:



- On the day of the assay, replace the culture medium with Seahorse XF DMEM Medium, pH 7.4, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
- 3. Drug Treatment:
- Add the test compounds (IM156, metformin, phenformin) and incubate as described for the OCR assay.
- 4. Seahorse XF Real-Time ATP Rate Assay:
- The assay involves the sequential injection of oligomycin (an ATP synthase inhibitor) and a mixture of rotenone and antimycin A (complex I and III inhibitors).
- The Seahorse XF Analyzer measures both OCR and the extracellular acidification rate (ECAR) simultaneously.
- 5. Data Calculation:
- Mitochondrial ATP production rate (mitoATP) is calculated from the oligomycin-sensitive OCR.
- Glycolytic ATP production rate (glycoATP) is calculated from the ECAR.
- The total ATP production rate is the sum of mitoATP and glycoATP.

# **Visualizing the Mechanism of Action**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Figure 1: Inhibition of Protein Complex 1 (PC1) by IM156 and alternatives.





Click to download full resolution via product page

Figure 2: Downstream signaling cascade following PC1 inhibition by IM156.





Click to download full resolution via product page

Figure 3: General experimental workflow for evaluating PC1 inhibitors.

## Conclusion

IM156 presents as a potent inhibitor of mitochondrial Protein Complex 1, with preclinical data suggesting a higher potency compared to established biguanides like metformin and phenformin.[3][7] Its mechanism of action, involving the disruption of cellular energy metabolism through the inhibition of oxidative phosphorylation, leads to the activation of the AMPK pathway and subsequent inhibition of mTOR signaling. This cascade of events ultimately results in decreased cell proliferation and growth, highlighting the therapeutic potential of IM156 in diseases characterized by metabolic dysregulation, such as cancer and fibrosis.



The provided experimental protocols offer a framework for the validation of IM156's target engagement and the comparative analysis of its efficacy. Further head-to-head studies with consistent experimental conditions will be invaluable in precisely quantifying the therapeutic window and potential advantages of IM156 over other PC1 inhibitors. The ongoing clinical development of IM156 will be instrumental in translating these promising preclinical findings into tangible clinical benefits for patients.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. immunomet.com [immunomet.com]
- 2. Immunomet Therapeutics Inc. announces publication of "First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors". Immunomet [immunomet.com]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. IM156 Cancer Metabolism and Drug Resistance Immunomet [immunomet.com]
- 5. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 8. The antitumor properties of metformin and phenformin reflect their ability to inhibit the actions of differentiated embryo chondrocyte 1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling IM156: A Comparative Analysis of a Novel PC1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569871#validation-of-im156-s-target-engagement-on-pc1]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com